molecular formula C16H13FN2OS B12174017 3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide

Cat. No.: B12174017
M. Wt: 300.4 g/mol
InChI Key: IEYFHPLVEWJORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide typically involves the reaction of 2-aminobenzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide is unique due to its specific combination of a benzothiazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C16H13FN2OS/c17-11-5-7-12(8-6-11)18-15(20)9-10-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20)

InChI Key

IEYFHPLVEWJORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.